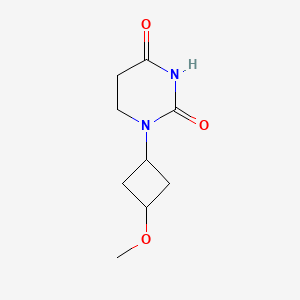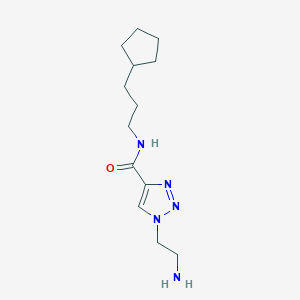![molecular formula C14H20N2O3 B6633305 N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide](/img/structure/B6633305.png)
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an essential component of the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various B-cell malignancies.
作用機序
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide selectively binds to the active site of BTK and inhibits its kinase activity. BTK is a key mediator of B-cell receptor signaling, and its inhibition leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This ultimately results in the induction of apoptosis in B-cell lymphoma cells.
Biochemical and Physiological Effects:
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide has been shown to selectively inhibit BTK activity in B cells, without affecting other kinases or non-B-cell cells. This selectivity reduces the potential for off-target effects and toxicity. Additionally, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide has shown good pharmacokinetic properties, including high oral bioavailability and a long half-life.
実験室実験の利点と制限
One advantage of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide is its selectivity for BTK, which allows for more precise targeting of B-cell malignancies. Additionally, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide has shown good pharmacokinetic properties, which makes it suitable for use in preclinical and clinical studies. However, one limitation of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide is its potential for resistance development, which may limit its long-term efficacy.
将来の方向性
There are several potential future directions for N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide research. One area of interest is the development of combination therapies that include N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide and other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosing and treatment regimen for N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide in various B-cell malignancies. Finally, research into the mechanisms of resistance to BTK inhibitors, including N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide, may lead to the development of new strategies to overcome this limitation.
合成法
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide can be synthesized using a multi-step process that involves the coupling of several intermediates. The first step involves the protection of the hydroxyl group of 2-methyloxolane-3,4-diol using a tert-butyldimethylsilyl (TBDMS) group. The protected intermediate is then reacted with 2-(methylamino)benzoic acid to form the amide bond. The resulting compound is then deprotected to yield N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide.
科学的研究の応用
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide has been extensively studied for its potential use in the treatment of B-cell malignancies. Preclinical studies have shown that N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide inhibits BTK activity and blocks downstream signaling pathways, resulting in the induction of apoptosis in B-cell lymphoma cells. Additionally, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide has shown promising results in combination with other anti-cancer agents, such as rituximab and venetoclax.
特性
IUPAC Name |
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10-14(18,7-8-19-10)9-16-13(17)11-5-3-4-6-12(11)15-2/h3-6,10,15,18H,7-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIHRLIKWDMGAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(CNC(=O)C2=CC=CC=C2NC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide](/img/structure/B6633246.png)
![2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6633252.png)
![5-chloro-6-(ethylamino)-N-[2-(1,3-thiazol-2-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B6633261.png)
![2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide](/img/structure/B6633268.png)
![N-[2-(oxan-2-yl)ethyl]-1,1-dioxothian-4-amine](/img/structure/B6633274.png)
![N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine](/img/structure/B6633281.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine](/img/structure/B6633283.png)

![2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B6633291.png)
![3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633293.png)
![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6633300.png)
![4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633310.png)
![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methoxypropanoic acid](/img/structure/B6633318.png)